molecular formula C24H19N3O8 B1438366 Fmoc-D-2,4-dinitrophenylalanine CAS No. 1217733-50-0

Fmoc-D-2,4-dinitrophenylalanine

Cat. No.: B1438366
CAS No.: 1217733-50-0
M. Wt: 477.4 g/mol
InChI Key: BBSAAJIMRIRWEU-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-2,4-dinitrophenylalanine is a useful research compound. Its molecular formula is C24H19N3O8 and its molecular weight is 477.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Fmoc-D-2,4-dinitrophenylalanine plays a significant role in various biochemical reactions. It is commonly used in peptide synthesis due to its ability to protect the amino group of phenylalanine, preventing unwanted side reactions. The compound interacts with several enzymes and proteins, including proteases and peptidases, which recognize and cleave the Fmoc group, allowing for the controlled release of the amino acid. Additionally, this compound can form complexes with metal ions, influencing its reactivity and stability in biochemical assays .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In cellular environments, this compound can influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it can alter cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the Fmoc group to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecules, affecting their function. Additionally, the dinitrophenyl group can participate in redox reactions, further influencing the activity of enzymes and other proteins. These interactions can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions but can degrade when exposed to light, heat, or acidic environments. Over time, the degradation products can influence the compound’s activity and its effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, although the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to maximal biological activity, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by proteases that cleave the Fmoc group, releasing free phenylalanine. Additionally, the dinitrophenyl group can undergo reduction and conjugation reactions, leading to the formation of different metabolites. These metabolic processes can affect the overall metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The transport and distribution of this compound can influence its biological activity and its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects on cellular function. The localization of this compound can also affect its stability and activity, as different cellular compartments provide distinct microenvironments .

Properties

IUPAC Name

(2R)-3-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSAAJIMRIRWEU-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.